5-Fluoro-2-hydroxyphenylboronic acid
Overview
Description
5-Fluoro-2-hydroxyphenylboronic acid is a boronic acid derivative that contains a fluorine atom and a hydroxyl group on the phenyl ring. While the specific compound is not directly discussed in the provided papers, related compounds with similar structures, such as fluoro-substituted formylphenylboronic acids and other boronic acid derivatives, have been synthesized and characterized for their properties and potential applications in various fields, including medicine and materials science .
Synthesis Analysis
The synthesis of related fluoro-substituted phenylboronic acids typically involves the use of cross-coupling reactions, such as the Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between aryl halides and boronic acids . The synthesis of these compounds can also involve the use of other halogenated precursors and subsequent functional group transformations .
Molecular Structure Analysis
The molecular structure of fluoro-substituted phenylboronic acids is characterized by the presence of a boronic acid group attached to a phenyl ring that is substituted with fluorine and other functional groups. The position of the fluorine substituent can significantly influence the properties of the compound, including its tautomeric equilibria and acidity . X-ray diffraction studies have been used to determine the solid-state structures of these compounds .
Chemical Reactions Analysis
Fluoro-substituted phenylboronic acids can participate in various chemical reactions, including tautomeric cyclization to form benzoxaboroles, which are cyclic structures containing a boron atom . These compounds can also undergo reactions with other organic substrates, leading to the formation of complex molecules with potential biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluoro-substituted phenylboronic acids, such as acidity (pKa values), are influenced by the electron-withdrawing effects of the fluorine atom and other substituents on the phenyl ring . These properties are crucial for their reactivity and potential applications. For example, the presence of an electron-withdrawing substituent like fluorine can increase the acidity of the boronic acid, making it more reactive in coupling reactions .
Relevant Case Studies
Several studies have explored the antimicrobial and antifungal activities of fluoro-substituted phenylboronic acids. For instance, 5-trifluoromethyl-2-formylphenylboronic acid has shown moderate action against Candida albicans and higher activity against Aspergillus niger, Escherichia coli, and Bacillus cereus . Another study found that 4-fluoro-2-formylphenylboronic acid exhibited potent antifungal activity against various fungal strains . These findings suggest that fluoro-substituted phenylboronic acids have potential as antimicrobial agents.
Scientific Research Applications
1. Fluorescence Quenching Mechanism
5-Fluoro-2-hydroxyphenylboronic acid and its derivatives are studied for their role in fluorescence quenching mechanisms. These mechanisms are important in analytical chemistry, particularly in the study of fluorescence properties of compounds and their interactions with other molecules (Geethanjali, Nagaraja, & Melavanki, 2015).
2. Antiproliferative Potential in Cancer Research
Boronic acid derivatives, including those similar to 5-Fluoro-2-hydroxyphenylboronic acid, have been evaluated for their antiproliferative activities in cancer research. They are considered promising for developing novel anticancer agents due to their ability to induce apoptosis and arrest the cell cycle in cancer cells (Psurski et al., 2018).
3. Antifungal Activity
Fluoro-substituted boronic acids, including compounds similar to 5-Fluoro-2-hydroxyphenylboronic acid, have shown effectiveness against various fungal strains. Their antifungal properties are being explored, particularly in the development of new antifungal agents (Borys et al., 2019).
4. Development of Biomedical Sensors
This compound has potential in the development of biomedical sensors, especially in glucose sensing. Its ability to interact with sugars makes it valuable in creating sensitive and selective sensors for biomedical applications (Huang et al., 2013).
5. Synthesis of Silicon-Containing Drugs
The derivatives of 5-Fluoro-2-hydroxyphenylboronic acid have been used as building blocks in the synthesis of silicon-containing drugs. These compounds show promise in various pharmacological applications, including antimicrobial and antithrombolytic activities (Troegel et al., 2009).
6. Applications in Electrochemistry
Compounds similar to 5-Fluoro-2-hydroxyphenylboronic acid have been investigated for their electrochemical properties, particularly in the synthesis of charge storage materials and in electrochemical sensors (Wang et al., 2019).
7. Application in Molecular Imaging
5-Fluoro-2-hydroxyphenylboronic acid derivatives have been synthesized for potential use in molecular imaging, specifically as radioligands targeting certain brain receptors. This application is significant in the field of neurology and pharmaceutical research (Vos & Slegers, 1994).
8. Organometallic Chemistry and Catalysis
It is utilized in organometallic chemistry, particularly in C-H silylation reactions. This compound serves as a directing agent in such reactions, influencing the regioselectivity and efficiency of the catalytic process (Ihara & Suginome, 2009).
Safety And Hazards
properties
IUPAC Name |
(5-fluoro-2-hydroxyphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BFO3/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,9-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDQSJDFXUMAOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)F)O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80396211 | |
Record name | 5-Fluoro-2-hydroxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80396211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-hydroxyphenylboronic acid | |
CAS RN |
259209-20-6 | |
Record name | 5-Fluoro-2-hydroxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80396211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Fluoro-2-hydroxyphenylboronic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.